BenchChemオンラインストアへようこそ!

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

5‑HT1A receptor CNS pharmacology radioligand binding

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097923‑74‑3) is a heterocyclic small molecule built on a 1,2,5‑thiadiazol‑3‑yl‑piperazine core, acylated with a 4‑bromothiophene‑2‑carbonyl group. This scaffold is the pharmacophoric hallmark of the well‑characterized 5‑HT1A receptor ligands (+)-WAY‑100135 and WAY‑100635, which show sub‑nanomolar to low‑nanomolar affinity (Ki ≈ 0.39–2.2 nM) and >100‑fold selectivity over α1‑adrenergic and dopamine D2, D3, and D4 receptors.

Molecular Formula C11H11BrN4OS2
Molecular Weight 359.26
CAS No. 2097923-74-3
Cat. No. B2911835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097923-74-3
Molecular FormulaC11H11BrN4OS2
Molecular Weight359.26
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=CS3)Br
InChIInChI=1S/C11H11BrN4OS2/c12-8-5-9(18-7-8)11(17)16-3-1-15(2-4-16)10-6-13-19-14-10/h5-7H,1-4H2
InChIKeyZUOHHDHGRWCAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Structural Profile and Scaffold Context


1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097923‑74‑3) is a heterocyclic small molecule built on a 1,2,5‑thiadiazol‑3‑yl‑piperazine core, acylated with a 4‑bromothiophene‑2‑carbonyl group. This scaffold is the pharmacophoric hallmark of the well‑characterized 5‑HT1A receptor ligands (+)-WAY‑100135 and WAY‑100635, which show sub‑nanomolar to low‑nanomolar affinity (Ki ≈ 0.39–2.2 nM) and >100‑fold selectivity over α1‑adrenergic and dopamine D2, D3, and D4 receptors [1]. The bromothiophene‑carbonyl appendage introduces a unique aryl‑bromide vector—absent in the canonical WAY‑series—that can serve as a heavy‑atom probe for crystallography or a synthetic handle for late‑stage diversification via cross‑coupling chemistry [2].

Why 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Cannot Be Replaced by Common Thiadiazole‑Piperazine Analogs


Thiadiazole‑piperazine derivatives are widely explored in CNS‑drug discovery, yet even minor changes to the N‑acyl substituent profoundly alter target affinity, selectivity, and physicochemical properties. The benchmark 5‑HT1A ligands WAY‑100635 and (+)‑WAY‑100135 bear a cyclohexylamide or substituted propanamide side‑chain, respectively [1]. Replacing those side‑chains with a 4‑bromothiophene‑2‑carbonyl group—as in the target compound—eliminates the signature amide/urea H‑bond donor while introducing a brominated, electron‑rich heteroaromatic ring. This substitution is expected to shift the polypharmacological profile away from the classic 5‑HT1A‑centric pharmacology toward other targets, including fatty acid amide hydrolase (hFAAH), for which closely related thiadiazole‑piperazine urea derivatives have demonstrated sub‑micromolar inhibition (IC50 = 0.13–0.22 µM) [2]. Consequently, simple swapping with WAY‑series or other thiadiazole‑piperazine analogs is not scientifically justified without comparative functional data.

Quantitative Evidence Guide: 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine vs. Closest Analogs


5‑HT1A Receptor Affinity: Scaffold‑Based Inference vs. WAY‑100635 and (+)‑WAY‑100135

The 1,2,5‑thiadiazol‑3‑yl‑piperazine substructure is the established pharmacophore for high‑affinity 5‑HT1A binding. WAY‑100635 (N‑cyclohexylamide side‑chain) exhibits Ki = 0.39–2.2 nM and WAY‑100135 (substituted propanamide side‑chain) exhibits IC50 = 17 nM at human 5‑HT1A receptors [1][2]. The target compound retains this pharmacophoric core but replaces the amide/urea side‑chain with a 4‑bromothiophene‑2‑carbonyl group. Quantitative binding data for the target compound are not publicly available; therefore this is a class‑level inference that the scaffold may confer 5‑HT1A affinity, though the magnitude and direction (agonist/antagonist) are unknown.

5‑HT1A receptor CNS pharmacology radioligand binding

hFAAH Inhibition: Class‑Level Inference from Thiadiazole‑Piperazine Urea Analogs

Thiadiazole‑piperazine urea derivatives 19 and 20, which share the 1,2,5‑thiadiazol‑3‑yl‑piperazine core, inhibit human FAAH with IC50 values of 0.13 µM and 0.22 µM, respectively [1]. The target compound differs by possessing a 4‑bromothiophene‑2‑carbonyl linker instead of the urea‑based p‑chlorophenylthiadiazole‑benzylpiperazine architecture. The core scaffold is conserved, suggesting potential hFAAH activity, but the linker chemistry (urea vs. carbonyl) and absence of a benzyl tail may alter potency.

fatty acid amide hydrolase pain enzyme inhibition

Structural Differentiation from WAY‑100635 and WAY‑100135: Bromothiophene‑Carbonyl vs. Amide/Urea Side‑Chains

WAY‑100635 features an N‑cyclohexylamide side‑chain; (+)‑WAY‑100135 features a substituted propanamide side‑chain [1]. The target compound replaces these with a 4‑bromothiophene‑2‑carbonyl group, eliminating the amide/urea H‑bond donor while introducing a brominated heteroaromatic ring. This structural difference is expected to alter hydrogen‑bonding capacity (removal of one H‑bond donor), lipophilicity (increase due to bromothiophene), and metabolic stability (bromothiophene vs. cyclohexyl ring) [2].

medicinal chemistry structure–activity relationship chemical biology

Patent Landscape: Thiadiazolylpiperazine Claims Covering the Target Compound

The target compound falls within the generic Markush structures claimed in US20060074090A1 and WO2003074520A1, which broadly cover thiadiazolylpiperazine compounds for treating pain, depression, anxiety, and other CNS disorders [1][2]. These patents describe the 1,2,5‑thiadiazol‑3‑yl‑piperazine core with various acyl substituents, including heteroaroyl groups that encompass the 4‑bromothiophene‑2‑carbonyl moiety. The granted status of US20060074090A1 provides a degree of IP protection that may be relevant for commercial development.

intellectual property freedom to operate pain therapeutics

Synthetic Utility of the Bromine Atom: Late‑Stage Diversification and Crystallographic Phasing

The 4‑bromine substituent on the thiophene ring provides a versatile synthetic handle that is absent in WAY‑100635 and WAY‑100135 [1]. This bromine can participate in palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) for late‑stage library expansion, or serve as an anomalous scatterer for X‑ray crystallographic phasing. Analogs lacking halogens (e.g., unsubstituted thiophene‑carbonyl piperazine derivatives) cannot be diversified at this position without de novo synthesis [2].

chemical biology structure‑based drug design parallel synthesis

Optimal Research and Industrial Application Scenarios for 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine


CNS‑Focused Screening Libraries for 5‑HT1A‑Modulated Disorders

The target compound is best deployed as a structurally novel entry in medium‑throughput screening decks targeting serotonin 5‑HT1A receptor‑mediated indications (anxiety, depression, cognitive deficits). Its thiadiazolyl‑piperazine core aligns with the validated WAY‑series pharmacophore, yet its divergent bromothiophene‑carbonyl side‑chain may reveal biased signaling profiles or altered selectivity that are inaccessible with WAY‑100635 or WAY‑100135 [1]. Users should generate primary binding data before making comparative claims.

Pain and Inflammation Programs Targeting Fatty Acid Amide Hydrolase (FAAH)

Given that thiadiazole‑piperazine urea analogs have shown sub‑micromolar hFAAH inhibition (IC50 = 0.13–0.22 µM) [1], this compound—bearing the same core but a distinct carbonyl linker—can serve as a tool to explore linker‑dependent FAAH pharmacology. It is appropriate for inclusion in FAAH inhibitor screening cascades, kinetic mechanism studies (reversible vs. irreversible), and molecular docking campaigns.

Medicinal Chemistry Diversification via the Aryl Bromide Handle

The 4‑bromothiophene moiety enables parallel synthesis of focused libraries through Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings. This compound can serve as a key intermediate for generating dozens of analogs with varied aryl, heteroaryl, or amine substituents at the thiophene 4‑position, facilitating rapid exploration of structure–activity relationships around the thiadiazolyl‑piperazine core [1]. This synthetic entry point is not available with WAY‑series compounds, which lack a halogen substituent.

Structural Biology: Experimental Phasing for Protein–Ligand Co‑Crystal Structures

The bromine atom provides a suitable anomalous scattering signal for SAD (single‑wavelength anomalous diffraction) or MAD (multi‑wavelength anomalous diffraction) phasing in X‑ray crystallography experiments. Researchers aiming to solve co‑crystal structures of thiadiazolyl‑piperazine ligands bound to 5‑HT1A, FAAH, or other targets can exploit this intrinsic heavy atom to accelerate structure determination without the need for selenomethionine labeling or heavy‑atom soaking [1].

Quote Request

Request a Quote for 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.